![molecular formula C10H17F3N2O3 B175856 Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester CAS No. 181761-60-4](/img/structure/B175856.png)
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester, also known as TFB-TBOC, is a chemical compound that has been widely used in scientific research for its ability to protect amino groups in peptides during solid-phase peptide synthesis.
Mecanismo De Acción
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester functions as a protecting group for the amino groups of peptides. It is selectively removed using trifluoroacetic acid (TFA), which cleaves the ester bond between the Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester and the amino group. The resulting peptide can then be further modified or used in downstream applications.
Biochemical and Physiological Effects
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in solid-phase peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in solid-phase peptide synthesis is its ability to selectively protect amino groups. This allows for the synthesis of complex peptides containing multiple amino groups. Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is also stable under a wide range of reaction conditions, making it a versatile reagent for peptide synthesis.
One limitation of using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is the need for TFA to remove the protecting group. TFA can be harsh and may cause side reactions or damage to the peptide. Additionally, Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is relatively expensive compared to other protecting groups, which may limit its use in large-scale peptide synthesis.
Direcciones Futuras
There are several future directions for the use of Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in solid-phase peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed using milder conditions than TFA. Another area of research is the synthesis of peptides containing multiple protected amino groups using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester and other protecting groups in combination. Finally, there is potential for the use of Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in the synthesis of peptidomimetics and other non-peptide compounds.
Métodos De Síntesis
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroacetyl chloride to form tert-butyl N-(2,2,2-trifluoroacetyl) carbamate. This intermediate is then reacted with N-methyl ethylenediamine to form Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester.
Aplicaciones Científicas De Investigación
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is primarily used in solid-phase peptide synthesis to protect the amino groups of peptides. It is particularly useful in the synthesis of peptides containing multiple amino groups, as it allows for selective deprotection of individual amino groups without affecting the others. Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester has also been used in the synthesis of cyclic peptides and peptidomimetics.
Propiedades
Número CAS |
181761-60-4 |
|---|---|
Nombre del producto |
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester |
Fórmula molecular |
C10H17F3N2O3 |
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C10H17F3N2O3/c1-9(2,3)18-8(17)15(4)6-5-14-7(16)10(11,12)13/h5-6H2,1-4H3,(H,14,16) |
Clave InChI |
OVWJCRHTOOMQSD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCNC(=O)C(F)(F)F |
Sinónimos |
tert-Butyl Methyl(2-(2,2,2-trifluoroacetaMido)ethyl)carbaMate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



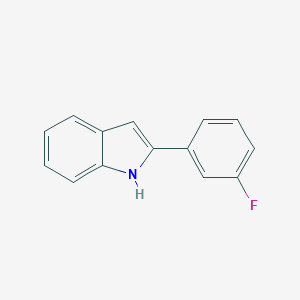
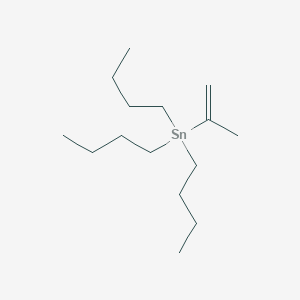
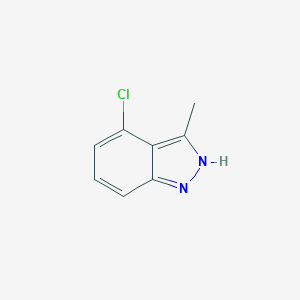
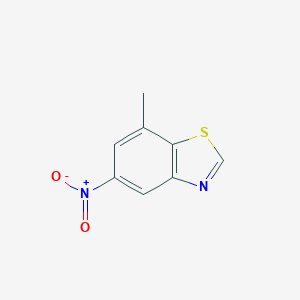

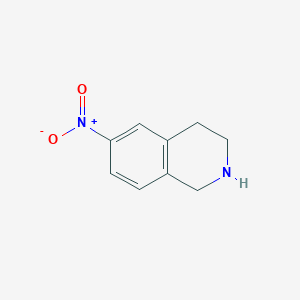
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
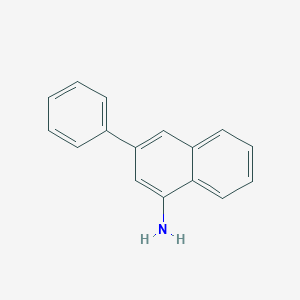
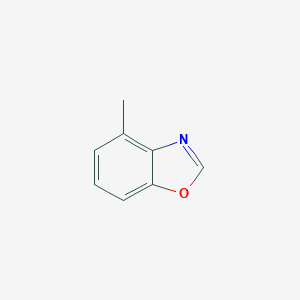


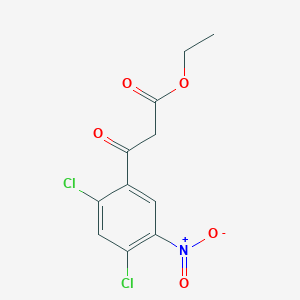
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)
